4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-26-19-12-8-17(9-13-19)21(25)23(15-22-14-4-5-20(22)24)18-10-6-16(2)7-11-18/h6-13H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCNVRKQGYRSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The key steps include:
Formation of the Ethoxybenzamide Core: This involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride, which is then reacted with 4-methylphenylamine to yield 4-ethoxy-N-(4-methylphenyl)benzamide.
Introduction of the Pyrrolidinone Moiety: The intermediate 4-ethoxy-N-(4-methylphenyl)benzamide is then reacted with 2-pyrrolidinone in the presence of a suitable base, such as sodium hydride, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Comparison with Other Similar Compounds: 4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can be compared with other benzamide derivatives that have similar structural features. These compounds may include:
4-ethoxy-N-(4-methylphenyl)benzamide: Lacks the pyrrolidinone moiety.
N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Lacks the ethoxy group.
Uniqueness: The presence of both the ethoxy group and the pyrrolidinone moiety in 4-ethoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide makes it unique compared to other similar compounds. These structural features may contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-oxopyrrolidinone group distinguishes it from analogs with pyrrolidine () or sulfonamide () substituents. This lactam group may improve target binding through hydrogen-bond donor-acceptor interactions .
- Alkoxy Groups : Ethoxy substituents (target compound, ) confer moderate lipophilicity compared to bulkier isopropoxy () or polar methoxy groups (), influencing membrane permeability.
- Stability : Schiff base-containing analogs () are prone to hydrolysis, whereas the target compound’s stable amide and lactam groups suggest better pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
